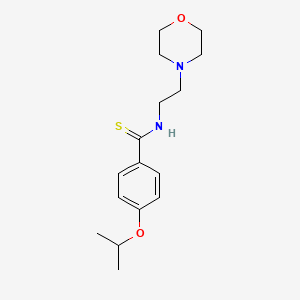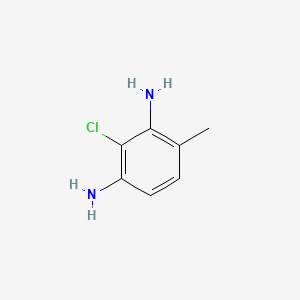
Benzamide, p-isopropoxy-N-(2-morpholinoethyl)thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide: is an organic compound that belongs to the class of thiobenzamides This compound is characterized by the presence of an isopropoxy group attached to the para position of the benzene ring, a morpholinoethyl group attached to the nitrogen atom, and a thiobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide can be achieved through several synthetic routes. One common method involves the following steps:
-
Preparation of p-Isopropoxybenzoyl Chloride
- React p-isopropoxybenzoic acid with thionyl chloride (SOCl₂) to form p-isopropoxybenzoyl chloride.
- Reaction conditions: Reflux in anhydrous conditions.
-
Formation of p-Isopropoxy-N-(2-morpholinoethyl)benzamide
- React p-isopropoxybenzoyl chloride with 2-(morpholino)ethylamine to form p-isopropoxy-N-(2-morpholinoethyl)benzamide.
- Reaction conditions: Stirring at room temperature in the presence of a base such as triethylamine.
-
Conversion to p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide
- React p-isopropoxy-N-(2-morpholinoethyl)benzamide with Lawesson’s reagent to replace the carbonyl oxygen with sulfur, forming p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide.
- Reaction conditions: Reflux in an appropriate solvent such as toluene.
Industrial Production Methods
Industrial production of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide undergoes various chemical reactions, including:
-
Oxidation
- The thiobenzamide moiety can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The compound can be reduced to form corresponding amines or thiols.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution
- The isopropoxy group can undergo nucleophilic substitution reactions.
- Common reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation with hydrogen peroxide may yield p-Isopropoxy-N-(2-morpholinoethyl)benzamide sulfoxide.
- Reduction with lithium aluminum hydride may yield p-Isopropoxy-N-(2-morpholinoethyl)benzylamine.
科学研究应用
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide has several scientific research applications, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
- Used in cell culture studies to assess its effects on cellular processes.
-
Medicine
- Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
- Studied for its ability to modulate specific molecular targets in disease pathways.
-
Industry
- Utilized in the development of specialty chemicals and materials.
- Employed in the formulation of advanced pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide involves its interaction with specific molecular targets. The compound may exert its effects through the following pathways:
-
Enzyme Inhibition
- Inhibits the activity of certain enzymes by binding to their active sites or allosteric sites.
- Example: Inhibition of proteases or kinases involved in disease pathways.
-
Receptor Modulation
- Modulates the activity of cell surface receptors, leading to altered cellular signaling.
- Example: Interaction with G-protein coupled receptors (GPCRs) to influence signal transduction.
-
Gene Expression Regulation
- Affects the expression of specific genes by interacting with transcription factors or epigenetic modifiers.
- Example: Modulation of gene expression involved in inflammation or cell proliferation.
相似化合物的比较
p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
-
p-Isopropoxy-N-(2-morpholinoethyl)benzamide
- Lacks the sulfur atom in the thiobenzamide moiety.
- May have different reactivity and biological activity.
-
p-Isopropoxy-N-(2-piperidinoethyl)thiobenzamide
- Contains a piperidinoethyl group instead of a morpholinoethyl group.
- May exhibit different pharmacological properties.
-
p-Isopropoxy-N-(2-morpholinoethyl)thioacetamide
- Contains a thioacetamide moiety instead of a thiobenzamide moiety.
- May have different chemical reactivity and applications.
The uniqueness of p-Isopropoxy-N-(2-morpholinoethyl)thiobenzamide lies in its specific structural features, such as the combination of the isopropoxy group, morpholinoethyl group, and thiobenzamide moiety
属性
CAS 编号 |
32412-08-1 |
|---|---|
分子式 |
C16H24N2O2S |
分子量 |
308.4 g/mol |
IUPAC 名称 |
N-(2-morpholin-4-ylethyl)-4-propan-2-yloxybenzenecarbothioamide |
InChI |
InChI=1S/C16H24N2O2S/c1-13(2)20-15-5-3-14(4-6-15)16(21)17-7-8-18-9-11-19-12-10-18/h3-6,13H,7-12H2,1-2H3,(H,17,21) |
InChI 键 |
BMLQKTGWAWLEEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C(=S)NCCN2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)




![4-(2-Fluoro-phenyl)-7-methyl-2,2-bis-trifluoromethyl-2H-pyrido[1,2-a][1,3,5]triazine](/img/structure/B13820706.png)
![3-Methyl-8-cinnamoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13820707.png)
![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)



